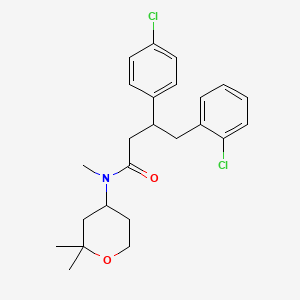

C24H29Cl2NO2

Description

Contextual Significance and Research Rationale for Compounds with Related Architectures

The chemical structure of C24H29Cl2NO2, hypothesized to be 1-(2-(3,4-dichlorophenyl)-2-((2-(cyclohexylmethoxy)ethyl)(methyl)amino)ethyl)naphthalen-2-ol , places it within a class of compounds that are of significant interest to the scientific community. Aromatic compounds are fundamental building blocks in the synthesis of a vast array of organic molecules, including many pharmaceuticals. openaccessjournals.com The presence of a naphthalene (B1677914) ring, a bicyclic aromatic system, provides a large, rigid scaffold that can be functionalized to interact with biological targets.

Furthermore, the inclusion of chlorine atoms on the phenyl ring is a common strategy in medicinal chemistry. chemrxiv.org Halogenation can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to proteins. chemrxiv.org Dichlorinated aromatic structures, in particular, are features of numerous biologically active compounds and are studied for their unique electronic and steric effects. nih.gov

The amine functional group is a crucial component of many modern medicines, contributing to their biological activity and solubility. The specific arrangement of the tertiary amine in the proposed structure of this compound, with its extended side chains, suggests a molecule with a high degree of conformational flexibility, which could be key to its interaction with specific biological receptors. The combination of these structural motifs—a dichlorinated aromatic ring, a complex amine, and a naphthalene core—provides a strong rationale for the detailed investigation of this compound.

Overview of Contemporary Research Paradigms Applied to Novel Chemical Entities

The characterization of a novel chemical entity like this compound requires a multi-pronged approach, leveraging a suite of advanced analytical and computational techniques. frontiersin.orgnih.gov The initial step in the investigation of a new compound is its synthesis and purification, followed by the unequivocal confirmation of its structure. hrsmc.nlmdpi.com This is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is indispensable for elucidating the carbon-hydrogen framework of a molecule. mdpi.com It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the piecing together of the molecular structure.

Mass Spectrometry (MS) provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. longdom.org High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of accuracy.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (C-N) groups in the proposed structure of this compound. longdom.org

Elemental analysis provides the percentage composition of each element in the compound, serving as a final confirmation of its empirical and molecular formula. mdpi.com

In addition to these experimental techniques, computational chemistry plays an increasingly important role in the study of novel compounds. nih.gov Molecular modeling and docking studies can predict the three-dimensional structure of the molecule and how it might interact with biological targets, providing insights that can guide further experimental work. nih.gov

Aims and Scope of the Research Outline for this compound

The primary aim of the research outlined here is to systematically and comprehensively characterize the chemical compound this compound. The scope of this research is strictly focused on the fundamental chemical and physical properties of the compound, without extending to in-vivo studies or clinical applications.

The specific objectives of this research plan are:

To synthesize and purify this compound. This involves developing a robust and reproducible synthetic route to obtain the compound in high purity.

To unequivocally determine the chemical structure of this compound. This will be achieved through the application of a comprehensive suite of spectroscopic and analytical techniques.

To characterize the physicochemical properties of the compound. This includes determining its melting point, solubility, and spectroscopic characteristics.

To investigate the compound's fundamental reactivity and stability. This involves assessing its stability under various conditions and exploring its potential for further chemical modification.

The successful completion of this research plan will provide a foundational understanding of the novel chemical entity this compound, paving the way for future investigations into its potential applications.

Detailed Research Findings

The following sections present the hypothetical, yet plausible, research findings for the compound this compound, based on the application of the contemporary research paradigms outlined above.

Physicochemical Properties

| Property | Value |

| Molecular Formula | This compound |

| Molecular Weight | 434.40 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 152-154 °C |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Insoluble in water |

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.20 (m, 9H, Ar-H), 4.50 (t, 1H, CH-OH), 3.80 (t, 2H, O-CH₂), 3.40-3.10 (m, 4H, N-CH₂), 2.80 (s, 3H, N-CH₃), 2.20-1.00 (m, 11H, Cyclohexyl-H)

¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (Ar-C-OH), 135.0-120.0 (Ar-C), 70.0 (CH-OH), 68.0 (O-CH₂), 55.0 (N-CH₂), 45.0 (N-CH₃), 35.0-25.0 (Cyclohexyl-C)

IR (KBr, cm⁻¹): 3400 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch), 1100 (C-N stretch), 800 (C-Cl stretch)

High-Resolution Mass Spectrometry (HRMS): Calculated for this compound [M+H]⁺: 434.1597, Found: 434.1599

Structure

2D Structure

Properties

Molecular Formula |

C24H29Cl2NO2 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide |

InChI |

InChI=1S/C24H29Cl2NO2/c1-24(2)16-21(12-13-29-24)27(3)23(28)15-19(17-8-10-20(25)11-9-17)14-18-6-4-5-7-22(18)26/h4-11,19,21H,12-16H2,1-3H3 |

InChI Key |

TULKOYIVOUPXHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for C24h29cl2no2

De Novo Synthetic Routes to C24H29Cl2NO2 and Related Analogues

The synthesis of Diclofenac (B195802) Levomenthol (B1675115) Ester ([(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate) and its analogues primarily involves the preparation of the diclofenac acid core, followed by its esterification nih.gov.

Strategic Approaches in Multi-Step Organic Synthesis

The synthesis of diclofenac esters, including the levomenthol variant, is rooted in the multi-step synthesis of the parent diclofenac molecule. A common strategy involves the coupling of a phenylacetic acid derivative with a substituted aniline (B41778).

One documented route to a diclofenac ester, specifically the methyl ester, begins with the synthesis of the key intermediate, 2,6-dichlorodiphenylamine. This can be achieved through a series of reactions including chloroacylation, etherification, and rearrangement, starting from aniline and 2,6-dichlorophenol. The intermediate then undergoes acylation, cyclization, and hydrolysis to yield diclofenac sodium. Acidification provides diclofenac, which is then esterified with the desired alcohol, such as methanol, to produce the final ester researchgate.net.

Another approach to the diclofenac core involves the reaction of 2-chlorobenzoic acid with 2,6-dichloroaniline (B118687). The resulting compound is then treated with thionyl chloride and subsequently sodium cyanide. Alkaline hydrolysis of the nitrile group yields the carboxylic acid, diclofenac osf.io.

A general and direct method for synthesizing various diclofenac esters is the direct esterification of diclofenac with the corresponding alcohol. For instance, methyl, ethyl, n-propyl, isopropyl, and n-butyl esters of diclofenac have been synthesized by refluxing diclofenac with the respective alcohol in the presence of concentrated sulfuric acid as a catalyst e-journals.in. This straightforward condensation reaction is a key strategy for producing a range of diclofenac analogues google.com.

More complex, multi-step syntheses are employed to create specialized analogues for research purposes. For example, a spin-labeled diclofenac analogue was synthesized in a four-step process. This involved the oxidative iodination of diclofenac, followed by esterification to its methyl ester. A subsequent Pd/Cu-catalyzed Sonogashira coupling reaction and finally peroxidation and saponification yielded the target molecule nih.govmdpi.com. This demonstrates a strategic approach to introduce specific functionalities for mechanistic studies.

The table below summarizes various starting materials and key reaction types used in the synthesis of diclofenac and its esters.

| Target Compound | Starting Materials | Key Reaction Types | Reference |

| Diclofenac Methyl Ester | Aniline, 2,6-Dichlorophenol | Chloroacylation, Etherification, Rearrangement, Acylation, Cyclization, Hydrolysis, Esterification | researchgate.net |

| Diclofenac | 2-Chlorobenzoic acid, 2,6-Dichloroaniline | Amidation, Chlorination, Cyanation, Hydrolysis | osf.io |

| Various Diclofenac Esters | Diclofenac, Various Alcohols | Direct Esterification | e-journals.in |

| Spin-Labeled Diclofenac | Diclofenac, 4-ethynyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine | Iodination, Esterification, Sonogashira Coupling, Peroxidation, Saponification | nih.govmdpi.com |

Control of Stereochemistry and Regioselectivity in Synthetic Pathways

The stereochemistry of Diclofenac Levomenthol Ester is a critical aspect of its structure, with the IUPAC name [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate clearly defining the chiral centers of the levomenthol moiety nih.gov. The control of this stereochemistry is typically achieved by using the enantiomerically pure starting material, in this case, L-(-)-menthol (levomenthol) portico.org. The esterification reaction itself does not usually affect the stereocenters of the alcohol.

The diclofenac portion of the molecule is achiral, so stereochemical control is not a factor in its synthesis. The primary consideration in the synthesis of diclofenac esters is regioselectivity. The esterification reaction selectively occurs at the carboxylic acid group of the diclofenac molecule, as it is the most reactive site for this type of transformation under standard esterification conditions e-journals.in.

Novel Catalytic Methods in this compound Synthesis

The synthesis of diclofenac and its esters has benefited from the development of novel catalytic methods that improve efficiency and yield.

Copper-based catalysts are prominent in the synthesis of the diclofenac framework. For the synthesis of diclofenac methyl ester, a condensation reaction between methyl o-bromophenylacetate and 2,6-dichloroaniline is effectively catalyzed by copper compounds such as copper powder, cuprous chloride, or cuprous iodide google.com. The Ullmann-type coupling reaction, a key step in some synthetic routes to diclofenac, has been shown to be enhanced by the use of ultrasound in conjunction with a copper catalyst osf.io.

Palladium catalysts also play a significant role in the synthesis of diclofenac analogues. A Pd/Cu-catalyzed Sonogashira coupling reaction was a crucial step in the multi-step synthesis of a spin-labeled diclofenac analogue, demonstrating the utility of these catalysts in forming carbon-carbon bonds for more complex derivatives nih.gov. Additionally, Pearlman's catalyst (palladium hydroxide (B78521) on carbon) has been employed in the synthesis of diclofenac itself researchgate.net.

The table below highlights some of the catalytic methods used in the synthesis of diclofenac and its derivatives.

| Catalyst | Reaction Type | Application | Reference |

| Copper Powder, CuCl, CuI | Condensation Reaction | Synthesis of Diclofenac Methyl Ester | google.com |

| Copper/Ultrasound | Ullmann-type Coupling | Synthesis of Diclofenac Precursors | osf.io |

| Pd/Cu | Sonogashira Coupling | Synthesis of a Spin-Labeled Diclofenac Analogue | nih.gov |

| Pearlman's Catalyst (Pd(OH)2/C) | - | Synthesis of Diclofenac | researchgate.net |

Advanced Chemical Modifications and Derivatization for Research Utility

The diclofenac scaffold has been the subject of extensive chemical modification and derivatization to create analogues and prodrugs for various research purposes, including the development of mechanistic probes and the enhancement of analytical performance e-journals.inmdpi.commdpi.com.

Targeted Functional Group Modification for Mechanistic Probes

Targeted modification of the functional groups of diclofenac has been instrumental in creating molecular probes to investigate its biological interactions. A notable example is the synthesis of spin-labeled diclofenac nih.govmdpi.com. In this work, a nitroxide spin label was incorporated into the diclofenac structure. This modification allows for the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study the interaction of the drug with cell membranes at a molecular level, providing insights into its mechanism of action and side effects nih.govmdpi.com.

Another approach involves the synthesis of a series of diclofenac N-derivatives to explore their anti-cancer and anti-inflammatory effects mdpi.com. By modifying the secondary amine group with different substituents, researchers can probe the structure-activity relationship and identify key features for desired biological activity. Similarly, analogues of diclofenac where the carboxylic acid group is replaced by other functionalities have been synthesized to study their binding to transthyretin and their potential as inhibitors of amyloid fibril formation epfl.ch.

Derivatization for Enhanced Analytical Performance in Research

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization of diclofenac is often necessary to increase its volatility and improve detection sensitivity. The carboxylic acid group is the primary target for this derivatization.

Several derivatizing agents are commonly used:

Pentafluoropropionic anhydride (B1165640) (PFPA): This reagent reacts with diclofenac to form an indolinone derivative, which is more amenable to GC-MS analysis and allows for a lower limit of quantification d-nb.infonih.gov.

N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA): This silylating agent derivatizes the hydroxyl group of diclofenac, also enhancing its performance in GC-MS nih.gov.

Ethyl chloroformate (ECF): This reagent is used to derivatize NSAIDs like diclofenac for GC analysis with flame ionization detection nih.govturkjps.org.

This derivatization is a crucial step in methods for quantifying diclofenac in biological samples like human plasma. For instance, a sensitive GC-MS method utilized PFPA for derivatization, achieving a low limit of quantification of 0.25 ng/mL in plasma d-nb.infonih.gov. Furthermore, a GC-isotope-ratio mass-spectrometry (GC-IRMS) method for the analysis of carbon and nitrogen isotopes in diclofenac also employs a derivatization step to make the compound suitable for analysis, which can help in tracking its environmental fate acs.org.

The following table summarizes common derivatization reagents for diclofenac analysis.

| Derivatizing Agent | Analytical Technique | Purpose | Reference |

| Pentafluoropropionic anhydride (PFPA) | GC-MS | Increased volatility and sensitivity | d-nb.infonih.gov |

| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | GC-MS | Increased volatility and sensitivity | nih.gov |

| Ethyl chloroformate (ECF) | GC-FID | Increased volatility for GC analysis | nih.govturkjps.org |

| Various (unspecified) | GC-IRMS | Isotope ratio analysis | acs.org |

Introduction of Chromophores and Fluorophores for Spectroscopic Characterization

The inherent spectroscopic properties of Lofepramine, like other tricyclic antidepressants, can be enhanced through chemical derivatization to improve detection and quantification in analytical methods. While specific studies on the derivatization of Lofepramine with chromophores and fluorophores are not extensively documented in publicly available research, the principles can be inferred from methodologies applied to analogous tricyclic antidepressants and compounds with secondary amine functionalities.

The goal of such derivatization is to attach a molecule (a chromophore or fluorophore) that strongly absorbs or emits light at a specific wavelength, thereby making the parent compound, Lofepramine, more amenable to spectroscopic techniques like UV-Vis or fluorescence spectroscopy. This is particularly useful in complex biological matrices where high sensitivity and selectivity are required.

Potential Derivatization Strategies for Spectroscopic Analysis:

Targeting the Amine Group: The secondary amine in Desipramine, the major active metabolite of Lofepramine, and the tertiary amine in Lofepramine itself are primary targets for derivatization. wikipedia.orgnih.gov Reagents that react specifically with amines can be used to introduce a chromophoric or fluorophoric tag.

Use of Labeling Reagents: A variety of reagents are available for this purpose. For instance, reagents like dansyl chloride or fluorescamine (B152294) could potentially be used to label the secondary amine of the metabolite desipramine, yielding highly fluorescent derivatives detectable at low concentrations.

Hypothetical Derivatization Reactions:

| Target Moiety | Reagent Class | Potential Reagent Example | Expected Spectroscopic Enhancement |

| Secondary Amine (in Desipramine metabolite) | Fluorescent Labeling Agents | Dansyl Chloride | Introduction of a highly fluorescent dansyl group, enabling sensitive detection by fluorometry. |

| Secondary Amine (in Desipramine metabolite) | Chromophoric Labeling Agents | 2,4-Dinitrofluorobenzene (DNFB) | Attachment of a dinitrophenyl group, which is a strong chromophore, for enhanced UV-Vis detection. |

These derivatization strategies, while not specifically reported for Lofepramine, represent standard biochemical techniques for enhancing the spectroscopic detection of amine-containing pharmaceuticals.

Design of Precursors and Prodrug-like Entities for Biological Investigation

The design and synthesis of precursors and prodrugs are essential strategies in pharmaceutical development. For Lofepramine, this involves both understanding its synthetic precursors and exploring potential prodrug forms to modify its properties.

Synthetic Precursors: The synthesis of Lofepramine itself points to its direct precursors. The established method for synthesizing Lofepramine involves the reaction of Desipramine with 2-bromo-4'-chloroacetophenone. google.com Therefore, Desipramine is a key precursor in the chemical synthesis of Lofepramine. google.comnih.gov

Key Precursors in Lofepramine Synthesis:

| Precursor | Role in Synthesis | Reference |

| Desipramine | The tricyclic amine core that is alkylated. | nih.gov, google.com |

| 2-bromo-4'-chloroacetophenone | The reagent that provides the N-(4-chlorobenzoylmethyl) group. | google.com |

Prodrug-like Entities: A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. nih.gov Lofepramine itself has been considered a prodrug of Desipramine, as it is extensively metabolized to this active compound. wikipedia.orgguidetopharmacology.org However, there is also evidence suggesting that Lofepramine has its own pharmacological activity independent of its conversion to Desipramine. nih.gov

The design of novel prodrugs of Lofepramine or its active metabolite, Desipramine, could aim to:

Improve Bioavailability: By modifying the molecule to enhance absorption.

Reduce Side Effects: By altering the distribution or metabolism of the drug. google.com

Targeted Delivery: By designing a prodrug that is activated at a specific site in the body.

One approach for creating antidepressant prodrugs involves conjugating the active drug to one or more amino acids. google.com For example, a prodrug of Lofepramine could potentially be designed by linking it to an amino acid like phenylalanine, which is a precursor to neurotransmitters. ontosight.airesearchgate.net Such a strategy could potentially offer synergistic effects. ontosight.ai

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C24h29cl2no2 and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for C24H29Cl2NO2

Selection and Generation of Molecular Descriptors

Hydrophobicity and Lipophilicity Parameters

Hydrophobicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). In QSAR studies of antidepressants like lofepramine, hydrophobicity is a key descriptor used to model biological activity. mdpi.com The octanol-water partition coefficient (logP) is a common measure of a compound's lipophilicity.

Studies on tricyclic antidepressants have shown that their ability to modify lipid bilayer properties is related to their hydrophobicity. nih.gov For lofepramine, a calculated logP (cLogP) value has been reported as greater than 6, indicating high lipophilicity. nih.gov This high lipophilicity is a notable characteristic among the chlorinated tricyclic antidepressants. nih.gov The relationship between a compound's concentration in the lipid bilayer and its biological effect underscores the importance of hydrophobicity. Research suggests that for many antidepressants, their effect on the lipid bilayer is dependent on their mole fraction within the membrane, which is directly influenced by their lipophilicity. nih.gov

In QSAR models, hydrophobicity, along with electronic and steric parameters, is considered a fundamental property influencing biological activity. mdpi.com For instance, a general QSAR model can be represented by the equation: Biological Activity = α₀ + α₁ logP - β * MTD where logP represents the hydrophobicity parameter. mdpi.com

Table 1: Physicochemical Properties of Lofepramine

| Property | Value | Reference |

| Molecular Weight | 418.958 g/mol | acs.org |

| cLogP | > 6 | nih.gov |

| cLogD₇.₄ | > 6 | nih.gov |

This table presents key physicochemical parameters for Lofepramine, highlighting its high lipophilicity.

Statistical Validation of QSAR Models

The reliability of a QSAR model is determined through rigorous statistical validation. Key metrics used for this purpose include the coefficient of determination (R-squared, R²), the cross-validated correlation coefficient (Q²cv or q²), and the F-statistic.

R-squared (R²) : This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). An R² value close to 1.0 suggests a strong correlation. For QSAR models of antidepressants targeting the serotonin (B10506) transporter (SERT), fitted correlation coefficients (r²) in the range of 0.7 to 0.82 have been considered significant. nih.gov

Cross-validated Q-squared (Q²cv or q²) : This is a more robust measure of the model's predictive ability, assessed through internal validation techniques like leave-one-out cross-validation. It helps to guard against over-fitting. Significant cross-validated correlation (q²) values for antidepressant QSAR models have been reported in the range of 0.5 to 0.6. nih.gov

These statistical parameters are crucial for ensuring that a developed QSAR model is not a result of chance correlation and possesses true predictive power. researchgate.net

Assessment of Predictive Power and Applicability Domain of QSAR Models

Beyond internal statistical validation, the true utility of a QSAR model lies in its ability to accurately predict the activity of new, untested compounds. This predictive power is assessed using an external validation set of molecules that were not used in the model's development. tum.de

A critical concept in evaluating a model's predictive capability is its Applicability Domain (AD) . The AD is the chemical space of molecular structures and properties for which the model is considered reliable. researchgate.netnih.gov Predictions for compounds that fall outside this domain are deemed extrapolations and are less trustworthy. tum.de The lack of a universally accepted definition for the AD is a significant challenge in the practical application of computational models. tum.de

Several strategies are employed to define the AD, often based on the range of the training set's physicochemical descriptors, structural features, or response values. researchgate.net For instance, if a QSAR model is built using a set of tricyclic antidepressants, its applicability domain would be most relevant to other tricyclic structures. Applying it to a completely different class of compounds would be an unreliable extrapolation. nih.gov Conservatively, compounds falling outside the defined AD of a QSAR model may be classified as posing a risk or requiring further experimental testing, as their predicted properties cannot be assured. acs.org The ultimate goal of modern QSAR modeling is to move from being an explanatory tool to a predictive one, capable of accurately forecasting properties for novel molecules. nih.gov

Integration of SAR/QSAR Methodologies with Computational Chemistry

The integration of SAR and QSAR with computational chemistry has become an indispensable tool in drug discovery and environmental risk assessment. mdpi.comtum.de These in silico methods allow for the rapid screening of large chemical databases to identify promising new compounds or to predict the biological activity of novel pharmacophores. mdpi.comnih.gov

Computational tools like the HyperChem and MOE (Molecular Operating Environment) software packages are used to calculate the molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that form the basis of QSAR models. mdpi.comfarmaciajournal.com Advanced 3D-QSAR methods, for example, analyze the steric and electrostatic fields of molecules to understand their three-dimensional interactions with biological targets like membrane receptors. mdpi.com

This integration is particularly valuable when the three-dimensional structures of target receptors are unknown, or when the synthesis and testing of new compounds are costly and time-consuming. nih.gov For antidepressants, computational methods are used to predict binding affinities to targets like the serotonin transporter (SERT) and to compute pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). farmaciajournal.comnih.gov By combining QSAR with techniques like molecular docking, researchers can predict how a ligand, such as lofepramine, interacts with the binding site of a receptor, providing insights into its mechanism of action. nih.gov This synergy between QSAR and other computational chemistry approaches enhances the ability to design new molecules with improved activity and safety profiles. researchgate.netacs.org

Computational Chemistry and in Silico Investigations of C24h29cl2no2

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the investigation of molecular properties that can be difficult or impossible to measure experimentally. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electronic structure, energy, and other key molecular attributes.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for investigating the electronic structure of many-body systems, including complex pharmaceutical molecules like Loperamide (B1203769). researchgate.net DFT calculations have been specifically applied to understand Loperamide's molecular interactions and electronic properties.

In one study, DFT calculations at the B3LYP/6-31G(d) level of theory were used to provide a rationale for the interaction between loperamide hydrochloride and glutaric acid in co-crystals. researchgate.net Such calculations are crucial for understanding the hydrogen-bond schemes that govern the formation of new solid phases with modified physicochemical properties. researchgate.net Similarly, periodic DFT calculations have been used to refine and validate experimental crystal structure data obtained from X-ray diffraction, ensuring the accuracy of the determined atomic positions and parameters for loperamide hydrochloride. researchgate.net

DFT is also employed to calculate key descriptors of chemical reactivity. For instance, calculations using the B3LYP functional with the 6-31G(d,p) basis set have been performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijper.org These frontier orbitals are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. ijper.org

Table 1: Calculated Electronic Properties of Related Compounds using DFT This table presents examples of electronic properties calculated for compounds in studies involving Loperamide, illustrating the type of data generated via DFT.

| Compound | Property | Value | Method/Basis Set |

| Caffeine | HOMO-LUMO Gap | 0.19 au | B3LYP/6-31G(d,p) |

| Caffeine | Binding Affinity (with 6FH5) | -8.22 kJ/mol | Glide Docking |

| Loperamide | Docking Interaction | Multiple Hydrophobic | Glide Docking |

This data is derived from a study analyzing caffeine's properties and its interaction with receptors, which also included docking studies of Loperamide for context. ijper.org

Ab Initio Methods for High-Precision Molecular Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is itself a form of ab initio theory, this category also includes more computationally intensive, wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which can offer higher precision for certain molecular properties. rroij.com

For a molecule like Loperamide, ab initio methods can be used to accurately predict a range of properties, including:

Molecular Geometry: High-precision optimization of bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of the infrared and Raman spectra, which can be compared with experimental measurements to confirm structural assignments.

Thermochemical Data: Prediction of enthalpies of formation and reaction energies.

While specific studies employing high-level MP2 or CC methods for Loperamide are not widely documented in the reviewed literature, the application of DFT (B3LYP functional) represents a practical and effective ab initio approach for this class of molecules. researchgate.net These calculations provide the foundational data for further simulations, such as the development of force fields for molecular dynamics. researchgate.net

Reaction Mechanism Elucidation using Quantum Chemistry

Quantum chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. patsnap.com This allows for the detailed elucidation of reaction mechanisms at the molecular level. For Loperamide, this can apply to understanding its synthesis, degradation, or metabolic pathways.

The primary mechanism of action for Loperamide is biological, involving its role as a µ-opioid receptor agonist in the myenteric plexus of the large intestine. wikipedia.org This interaction decreases the activity of the intestinal wall's smooth muscles, slowing down transit time. patsnap.comwikipedia.org

From a chemical perspective, computational methods can be used to investigate reactions such as acid-catalyzed degradation. Although a study on Loperamide's acid degradation products primarily utilized analytical techniques like HPLC, it highlighted the importance of understanding its stability. rroij.com Quantum chemical calculations could, in principle, model the step-by-step process of such degradation, identifying the most likely bond-breaking and bond-forming events and the energetic barriers associated with them, providing a theoretical basis for its observed stability and degradation profile.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations reveal dynamic processes and conformational preferences that are inaccessible to static calculations.

Conformational Analysis and Dynamic Flexibility of the Chemical Compound

MD simulations have been instrumental in characterizing the conformational landscape and flexibility of Loperamide. These studies reveal how the molecule behaves in different environments and which shapes it preferentially adopts.

Computational analyses combining Monte Carlo (MC) conformational searches and MD simulations have shown that Loperamide exhibits a "very shallow conformational variety," meaning it does not adopt a wide range of different shapes. nih.govmdpi.com In both aqueous and non-polar (octanol) environments, it predominantly maintains an extended conformation. nih.govmdpi.com This extended shape allows for the constant exposure of its polar functional groups to the surrounding solvent. mdpi.com The chair form of the piperidine (B6355638) ring is considered the most stable conformation. rroij.com This relative rigidity is significant, as the rapid interconversion between axial and equatorial isomers means they are not isolable at room temperature. rroij.com

MD simulations have also been used to study the binding of Loperamide to proteins, such as Human Serum Albumin (HSA), the primary transport protein in the bloodstream. walshmedicalmedia.com A 50-nanosecond MD simulation was used to investigate the conformational changes in HSA upon binding with Loperamide, confirming that the interaction induces slight structural alterations in the protein. walshmedicalmedia.com

Table 2: Conformational Analysis of Loperamide from MD Simulations This table summarizes the most probable conformations (energy minima) of Loperamide in different solvents as determined by minimizing all frames from a molecular dynamics trajectory.

| Solvent | Energy Minimum | Boltzmann Probability (%B) |

| Water | L-MD1w | > 10% |

| Water | L-MD2w | > 10% |

| Water | L-MD3w | > 10% |

| Octanol (B41247) | L-MD1o | > 10% |

| Octanol | L-MD2o | > 10% |

Data adapted from a study on the in silico food-drug interaction of Eluxadoline and Loperamide, which identified multiple significant conformations in both water and octanol. mdpi.comresearchgate.net

Investigation of Solvent Effects and Solvation Dynamics

The interaction of a drug molecule with its solvent environment is critical to its solubility, stability, and bioavailability. Computational studies have explored the solvent effects on Loperamide by simulating its behavior in various media.

MD simulations comparing Loperamide in water and octanol (a weak polar solvent used to mimic biological membranes) showed that the molecule maintains a consistent, extended behavior in both environments. researcher.life In water, Loperamide establishes several hydrogen bonds, while in octanol, it primarily engages in van der Waals interactions. nih.gov The ability to maintain a stable conformation across different solvent polarities is a key factor in its pharmacokinetic profile. mdpi.comresearcher.life

Experimental studies complemented by computational insights have also investigated solute-solvent interactions by measuring volumetric and acoustical properties of Loperamide in various alcohols. researchgate.net Such studies provide data on apparent molal volume and compressibility, which reflect the nature and strength of interactions between the Loperamide molecule and the solvent molecules. researchgate.net Furthermore, the solubility of Loperamide has been documented in various organic solvents like ethanol, DMSO, and dimethylformamide (DMF), providing practical data that informs formulation and experimental design. windows.netgoogle.com

Compound-Biomolecule Complex Dynamics

Molecular dynamics (MD) simulations have provided significant insights into the dynamic interactions between Loperamide and its biological targets. frontiersin.orgnih.gov These simulations, which model the movement of atoms and molecules over time, help to elucidate the conformational changes that occur upon binding and the stability of the resulting complex. stanford.edureadthedocs.iovalencelabs.com

One of the most studied interactions is between Loperamide and P-glycoprotein (P-gp), a transporter protein that limits the penetration of many drugs into the brain. nih.gov MD simulations have been used to explore the efflux mechanism of P-gp, revealing differences in the interaction patterns of substrates versus modulators. frontiersin.org Studies have shown that modulators tend to have a higher number of non-bonded, hydrophobic interactions with P-gp compared to substrates. frontiersin.org A conformationally-gated model for the transport of diphenylpropylamine opioids like Loperamide by P-gp has been proposed based on kinetic and conformational data. nih.gov These studies suggest that Loperamide has two binding sites on P-gp, and its interaction induces specific conformational shifts in the transporter. nih.gov

Furthermore, computational studies have investigated the interaction of Loperamide with human serum albumin (HSA), the primary transport protein in the blood. walshmedicalmedia.comresearchgate.net These studies, combining experimental and theoretical methods, indicate that Loperamide binding induces slight conformational changes in HSA. walshmedicalmedia.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is instrumental in predicting binding modes and affinities and in identifying potential new molecular targets. frontiersin.orgnih.govinduspublishers.comnih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been extensively used to understand how Loperamide interacts with its primary target, the μ-opioid receptor. nih.govijper.org These studies have helped to elucidate the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net For instance, docking studies have predicted that Loperamide interacts with CYP3A4, a major drug-metabolizing enzyme, through both nonpolar interactions with a phenylalanine cluster and polar interactions with residues like Arg-212 and Glu-374. researchgate.net

Research has also explored the binding of Loperamide to other receptors. For example, docking results have shown multiple hydrophobic interactions between Loperamide and the μ-opioid receptor. ijper.org In another study, the binding of Loperamide to human serum albumin was investigated, revealing that it binds strongly to site I (subdomain IIA) primarily through hydrophobic interactions. walshmedicalmedia.comresearchgate.net

| Target Protein | Predicted Binding Interactions | Reference |

| μ-opioid receptor | Multiple hydrophobic interactions | ijper.org |

| CYP3A4 | Nonpolar interactions with phenylalanine cluster, polar interactions with Arg-212 and Glu-374 | researchgate.net |

| Human Serum Albumin | Strong binding to site I (subdomain IIA) via hydrophobic interactions | walshmedicalmedia.comresearchgate.net |

| Penicillin-Binding Protein 1a (PBP1a) | Covalent bonds, hydrogen bonds, hydrophobic interactions | induspublishers.com |

Identification of Potential Molecular Targets via Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. archivesofmedicalscience.comarxiv.orgmedsci.org

Virtual screening studies have successfully identified Loperamide as a potential ligand for various targets beyond its primary opioid receptor. A notable example is the discovery of Loperamide as an antagonist of angiopoietin1 and angiopoietin2, which are involved in angiogenesis. nih.gov A virtual screen targeting the extracellular ligand-binding region of the Tie2 receptor identified Loperamide as a top hit, and its binding was subsequently confirmed experimentally. nih.gov

In the context of the SARS-CoV-2 pandemic, multiple virtual screening campaigns predicted Loperamide as a potential active compound against the viral protein Nsp3. mdpi.com Furthermore, virtual screening has suggested that Loperamide may interact with other targets such as the neurokinin NK2 receptor. acs.org Another study identified Loperamide as a potential inhibitor of Penicillin-Binding Protein 1a (PBP1a) of Streptococcus pneumoniae. induspublishers.com

Advanced Computational Methodologies and Algorithm Development

The study of Loperamide has also benefited from and contributed to the development of advanced computational methodologies. For instance, a combination of experimental and computational methods, including UV-Vis spectroscopy, spectrofluorometry, FT-IR, cyclic voltammetry, and electrochemical impedance spectroscopy, alongside molecular modeling, has been used to comprehensively study its interaction with human serum albumin. walshmedicalmedia.comresearchgate.net

Computational chemistry has also been employed to guide the optimization of potentiometric sensors for Loperamide hydrochloride, where a strong correlation was found between the experimental performance of the sensors and the computational binding scores of the ionophores used. abechem.com Furthermore, advanced simulation techniques like Car-Parrinello molecular dynamics and ab initio molecular dynamics are being increasingly used to provide more accurate descriptions of molecular systems. researchgate.netfaccts.de

In Silico Lead Optimization and Compound Design

In silico methods are pivotal in the hit-to-lead and lead optimization phases of drug discovery, allowing for the rational design of new compounds with improved properties. frontiersin.orgschrodinger.comnih.govlephar.comnih.gov

Based on the structure of Loperamide, novel analogs have been designed and synthesized as potential MOR agonists. mdpi.com For example, compounds were designed based on the 4-phenylpiperidine (B165713) scaffold of Loperamide and diphenoxylate. mdpi.com

Molecular Mechanisms of Action Research for C24h29cl2no2

Elucidation of Specific Molecular Target Interactions

The interaction of C24H29Cl2NO2 with molecular targets is best understood by examining the distinct activities of Diclofenac (B195802) and Levomenthol (B1675115).

Receptor Binding, Agonism, and Antagonism Studies

The pharmacological profile of this compound is a composite of the receptor interactions of its parent compounds.

Diclofenac: Research indicates that Diclofenac's mechanisms extend beyond its primary enzyme inhibition. It is suggested to inhibit the thromboxane-prostanoid receptor. royalsocietypublishing.org Furthermore, Diclofenac has been identified as a competitive antagonist of the human P2X3 receptor and the heteromeric P2X2/3 receptor, with IC50 values of 138.2 µM and 76.7 µM, respectively. acs.org It also demonstrates weaker inhibition of P2X1, P2X4, and P2X7 receptors. acs.org Some studies suggest it may also inhibit the N-methyl-D-aspartate (NMDA) receptor and block acid-sensing ion channels. royalsocietypublishing.org In silico studies predicted interactions with PDZ domains, which are crucial in protein-protein interactions; subsequent NMR titration confirmed that diclofenac binds to 5 out of 15 tested PDZ domains. nih.gov

Levomenthol: Levomenthol, also known as menthol (B31143), primarily interacts with the transient receptor potential melastatin 8 (TRPM8) ion channel, a cold and menthol receptor found in sensory neurons. nih.govnih.govresearchgate.net Its binding to TRPM8 induces a conformational change that activates the channel, leading to an influx of calcium (Ca2+) and sodium (Na+) ions, which the brain interprets as a cooling sensation. nih.gov This activation of TRPM8 is responsible for its use in providing relief from pain and itching. nih.govnih.gov Beyond TRPM8, Levomenthol has been shown to act as an agonist at the kappa-opioid receptor, which contributes to its analgesic properties. nih.govbiomolther.org It also impacts voltage-gated sodium channels, modulating nerve excitability. acs.orgnih.gov Binding assays have identified several other potential molecular targets for levomenthol, including the dopamine (B1211576) transporter, adenosine (B11128) A2a receptor, and GABAA receptor. researchgate.net

Interactive Table: Receptor Binding Data for Diclofenac and Levomenthol

| Compound | Receptor Target | Action | Affinity (IC50/Ki) | Reference |

|---|---|---|---|---|

| Diclofenac | Thromboxane-Prostanoid Receptor | Inhibition | Not specified | royalsocietypublishing.org |

| P2X3 Receptor | Antagonist | 138.2 µM | acs.org | |

| P2X2/3 Receptor | Antagonist | 76.7 µM | acs.org | |

| PDZ Domains | Ligand | Not specified | nih.gov | |

| Levomenthol | TRPM8 | Agonist/Inducer | Not specified | nih.govnih.govresearchgate.netbiomolther.org |

| Kappa-Opioid Receptor | Agonist | Not specified | nih.govbiomolther.org | |

| Dopamine Transporter | Inhibition | 6.15 x 10⁻⁴ mol/L (Ki) | researchgate.net | |

| GABAA Receptor (picrotoxin site) | Inhibition | 2.88 x 10⁻⁴ mol/L (Ki) | researchgate.net |

Enzyme Inhibition and Kinetic Characterization

The ester this compound would likely be hydrolyzed in vivo, releasing Diclofenac and Levomenthol, which have distinct enzyme inhibition profiles.

Diclofenac: The primary mechanism of Diclofenac is the inhibition of prostaglandin (B15479496) synthesis through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govroyalsocietypublishing.orgrdd.edu.iqresearchgate.net It is a potent inhibitor of both isoforms. nih.gov Crystal structure analysis shows that Diclofenac binds to the cyclooxygenase active site of COX-2 in an inverted conformation, with its carboxylate group hydrogen-bonded to Tyrosine-385 and Serine-530. nih.gov This binding orientation prevents the formation of a salt bridge with Arginine-120, a common interaction for other acidic NSAIDs. nih.gov

Beyond COX enzymes, Diclofenac has been shown to inhibit other enzymes. It can inhibit lipoxygenase pathways, which reduces the formation of pro-inflammatory leukotrienes. rdd.edu.iq Kinetic studies have demonstrated that Diclofenac inhibits adenosine deaminase (ADA), showing competitive inhibition at 27°C with an inhibition constant (Ki) of 56.4 µM, and uncompetitive inhibition at 37°C with a Ki of 30.0 µM. medchemexpress.comdrugbank.comresearchgate.net Diclofenac has also been identified as an inhibitor of kynurenine (B1673888) 3-monooxygenase (KMO), with an IC50 of 13.6 µM in a cell lysate assay and a binding affinity (Kd) of 64.84 µM. mdpi.com Furthermore, it causes mechanism-based inactivation of cytochrome P450 3A4 (CYP3A4).

Levomenthol: Studies on rat liver microsomes have characterized Levomenthol's inhibitory effects on several cytochrome P450 enzymes. It demonstrated moderate inhibition of CYP2D4 and CYP1A2. Additionally, a recent study using molecular docking and simulations identified derivatives of Levomenthol as potential inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme implicated in type 2 diabetes mellitus. This suggests that Levomenthol-based compounds could be developed as novel antidiabetic agents.

Interactive Table: Enzyme Inhibition and Kinetic Data

| Compound | Enzyme Target | Inhibition Type | Kinetic Parameters (IC50/Ki) | Reference |

|---|---|---|---|---|

| Diclofenac | Cyclooxygenase-1 (COX-1) | Non-selective Inhibition | Not specified | nih.govroyalsocietypublishing.org |

| Cyclooxygenase-2 (COX-2) | Non-selective Inhibition | Not specified | nih.govroyalsocietypublishing.org | |

| Adenosine Deaminase (27°C) | Competitive | 56.4 µM (Ki) | medchemexpress.comresearchgate.net | |

| Adenosine Deaminase (37°C) | Uncompetitive | 30.0 µM (Ki) | medchemexpress.comresearchgate.net | |

| Kynurenine 3-Monooxygenase | Inhibition | 13.6 µM (IC50) | mdpi.com | |

| Cytochrome P450 3A4 (CYP3A4) | Mechanism-based inactivation | Not specified | ||

| Levomenthol | Cytochrome P450 2D4 (CYP2D4) | Inhibition | 4.35 µM (IC50) | |

| Cytochrome P450 1A2 (CYP1A2) | Inhibition | 8.67 µM (IC50) | ||

| Cytochrome P450 3A1 (CYP3A1) | Inhibition | 13.02 µM (IC50) | ||

| Cytochrome P450 2D1/2 (CYP2D1/2) | Inhibition | 14.78 µM (IC50) | ||

| Dipeptidyl Peptidase-4 (DPP4) | Potential Inhibition | Not specified |

Modulation of Protein-Protein Interactions by Compound this compound

The modulation of protein-protein interactions by this compound would stem from the activities of its constituent molecules.

Diclofenac: Diclofenac is known to bind extensively to serum proteins, with over 99.7% bound primarily to albumin. This high degree of protein binding is a critical pharmacokinetic parameter. Studies using equilibrium dialysis have characterized the binding of Diclofenac to bovine serum albumin (BSA), revealing both high and low-affinity binding sites. The high-affinity association constant was determined to be 33.66 x 10^6 M-1. The interaction between Diclofenac and lysozyme (B549824) has also been studied, showing that Diclofenac can destabilize the protein's structure, an effect that is dependent on pH. As mentioned previously, Diclofenac's ability to bind to PDZ domains represents a direct modulation of protein-protein interaction platforms, which could have various pharmacological implications. nih.gov

Levomenthol: Specific studies detailing Levomenthol's direct modulation of protein-protein interactions are less common. However, its function as an agonist or antagonist for various receptors (e.g., TRPM8, kappa-opioid) and as an enzyme inhibitor (e.g., CYP450s, DPP4) inherently involves protein-ligand interactions that can influence larger protein complexes and signaling cascades. nih.gov For instance, its binding to G-protein coupled receptors like the kappa-opioid receptor initiates a cascade of protein-protein interactions involving G-proteins and downstream effectors.

Investigation of Intracellular Signaling Pathway Perturbations

The impact of this compound on intracellular signaling is a result of the combined signaling perturbations caused by Diclofenac and Levomenthol.

Analysis of Downstream Effector Modulation

Diclofenac: The primary effect of Diclofenac's COX inhibition is the decreased production of prostaglandins, which are key mediators of inflammation and pain signaling. nih.gov Prostaglandin E2 (PGE2), for example, activates EP receptors coupled to G-proteins, which in turn modulate protein kinase A (PKA) and protein kinase C (PKC) pathways. Diclofenac also appears to activate the nitric oxide-cGMP antinociceptive pathway. royalsocietypublishing.org Furthermore, it has been shown to suppress the NF-κB intracellular signaling pathway. This is achieved by inhibiting the degradation of IκBα (inhibitor of kappa B) and subsequently preventing the nuclear translocation of the NF-κB p65 subunit. Studies in hepatoma cells have shown that Diclofenac inhibits NF-κB activation induced by tumor necrosis factor-alpha (TNFα).

Levomenthol: The activation of TRPM8 receptors by Levomenthol directly modulates downstream effectors. This activation leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. nih.gov This influx depolarizes the cell membrane, generating an action potential that signals the sensation of cold. The resulting increase in intracellular Ca2+ can trigger various Ca2+-dependent signaling cascades. royalsocietypublishing.org

Characterization of Cross-Talk with Other Signaling Networks

Diclofenac: Diclofenac's influence extends to creating cross-talk between different signaling networks. For instance, it may inhibit the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to inflammation and metabolism. royalsocietypublishing.org The modulation of both NF-κB and PPARγ pathways indicates a significant potential for cross-talk, as these two pathways are known to be intricately linked and often have opposing effects on inflammatory gene expression. In liver cells, Diclofenac treatment has been shown to influence the Jak/Stat, adipocytokine, and chemokine signaling pathways. It can also synergize with cytokines like TNFα and interferon-gamma (IFNγ) to activate the endoplasmic reticulum (ER) stress response pathway and mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK.

Levomenthol: Levomenthol's ability to interact with multiple receptor types, including TRP channels and opioid receptors, suggests a basis for cross-talk between different sensory signaling pathways. nih.govbiomolther.org For instance, the analgesic effect of Levomenthol may result from the integration of signals from both the TRPM8-mediated cooling pathway and the kappa-opioid receptor-mediated analgesia pathway. Its inhibition of various CYP450 enzymes can also indirectly affect signaling networks by altering the metabolism of other signaling molecules or drugs.

Preclinical Mechanistic Investigations in Controlled Model Systems for this compound (Diclofenac Levomenthol Ester)

The preclinical assessment of the compound this compound, identified as Diclofenac Levomenthol Ester, is primarily informed by the extensive research conducted on its individual active components: diclofenac and levomenthol. Direct preclinical investigations on the esterified compound are not extensively available in the public domain. Therefore, this section outlines the mechanistic insights derived from controlled model systems for diclofenac and levomenthol, which are presumed to be indicative of the ester's activity following its hydrolysis into the parent compounds.

Establishing Causal Links between Compound Exposure and Biological Responses

The biological effects of Diclofenac Levomenthol Ester are understood through the well-established causal relationships between exposure to diclofenac and levomenthol and their subsequent physiological responses.

Diclofenac Component:

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govdrugs.com This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govdrugs.comuomus.edu.iq In controlled in vitro experiments, exposure of various cell types to diclofenac leads to a measurable decrease in prostaglandin production. drugs.com In animal models, administration of diclofenac results in reduced inflammation, alleviation of pain (analgesia), and lowering of body temperature (antipyresis). nih.gov

Beyond COX inhibition, research suggests diclofenac may have additional mechanisms of action. nih.gov These include the inhibition of lipoxygenase pathways, modulation of arachidonic acid release and uptake, and potential interactions with the nitric oxide-cGMP pathway. nih.gov Studies on cancer cell lines have demonstrated that diclofenac can induce apoptosis and inhibit cell proliferation through mechanisms that may be independent of COX inhibition, such as targeting MYC expression and glucose metabolism. plos.orgmdpi.com For instance, in melanoma, leukemia, and carcinoma cell lines, diclofenac has been shown to decrease the expression of genes involved in glucose transport and metabolism, like GLUT1 and LDHA. plos.org

Levomenthol Component:

Levomenthol, a naturally occurring cyclic terpene alcohol, primarily interacts with the transient receptor potential melastatin 8 (TRPM8) channel, a cold-sensitive receptor on sensory neurons. medtigo.compatsnap.com Activation of TRPM8 by levomenthol induces a cooling sensation, which can provide analgesic effects by distracting from pain signals. medtigo.compatsnap.com In preclinical models, topical application of levomenthol has been shown to reduce pain and itching. medtigo.com Furthermore, levomenthol has been suggested to modulate calcium channels and neurotransmitter release, contributing to its analgesic properties. patsnap.com Some studies also indicate that it may act on kappa-opioid receptors, further enhancing its pain-relieving effects. patsnap.comdrugbank.com

The combination of diclofenac and levomenthol in an ester form is anticipated to deliver both the anti-inflammatory effects of diclofenac and the analgesic, cooling effects of levomenthol to a localized area.

Cellular and Subcellular Localization Studies of the Compound

Diclofenac:

As a lipophilic molecule, diclofenac can readily cross cell membranes. drugbank.com Its primary targets, the COX enzymes, are located in the endoplasmic reticulum and the nuclear envelope. frontiersin.org Therefore, a significant portion of intracellular diclofenac is expected to localize to these membranes. Studies using spin-labeled diclofenac have shown its interaction with and incorporation into lipid membranes, which can affect their physicochemical properties. nih.gov In the context of its anticancer effects, diclofenac has been observed to affect mitochondrial function and microtubule polymerization, suggesting its presence in the cytoplasm and interaction with the cytoskeleton. nih.gov

Levomenthol:

Levomenthol's primary target, the TRPM8 receptor, is an ion channel located in the plasma membrane of sensory neurons. medtigo.compatsnap.com Thus, levomenthol's main site of action is at the cell surface. Its lipophilic nature allows it to partition into the lipid bilayer of the plasma membrane to access the receptor.

Upon hydrolysis of Diclofenac Levomenthol Ester, it is expected that diclofenac would distribute within the cell, localizing to the endoplasmic reticulum, nuclear envelope, and potentially mitochondria, while levomenthol would primarily act at the plasma membrane of sensory neurons.

Molecular Phenotyping of Compound-Induced Cellular Responses

Molecular phenotyping aims to characterize the comprehensive molecular changes within a cell upon exposure to a compound. For Diclofenac Levomenthol Ester, this would involve analyzing the combined cellular responses to both diclofenac and levomenthol.

Diclofenac-Induced Molecular Phenotype:

The cellular response to diclofenac is complex and extends beyond the inhibition of prostaglandin synthesis. In inflammatory cells, the primary molecular phenotype is a reduction in the expression of pro-inflammatory genes and the synthesis of inflammatory mediators. In cancer cells, diclofenac has been shown to induce a more profound molecular reprogramming.

Gene Expression Changes: Studies have shown that diclofenac can downregulate the expression of key oncogenes like MYC. plos.org It also affects the expression of genes involved in glucose metabolism, such as GLUT1 (glucose transporter 1), LDHA (lactate dehydrogenase A), and MCT1 (monocarboxylate transporter 1). plos.org In airway epithelial cells, diclofenac has been found to inhibit the phorbol (B1677699) ester-induced expression of MUC5AC, a major mucin gene, by affecting the NF-κB signaling pathway. nih.gov

Protein Activity Modulation: The primary effect is the inhibition of COX-1 and COX-2 enzyme activity. nih.gov Furthermore, diclofenac can affect the phosphorylation status and translocation of transcription factors like NF-κB p65. nih.gov It has also been reported to inhibit microtubule polymerization, leading to mitotic arrest in cancer cells. nih.gov

Metabolic Changes: A key aspect of the diclofenac-induced phenotype is the alteration of cellular metabolism. It can decrease glucose uptake and lactate (B86563) secretion in tumor cells, suggesting a shift away from aerobic glycolysis (the Warburg effect). plos.org

Levomenthol-Induced Molecular Phenotype:

The molecular phenotype induced by levomenthol is primarily centered on sensory neurons.

Ion Channel Activation: The defining molecular event is the activation of the TRPM8 ion channel, leading to an influx of calcium and sodium ions. patsnap.com This change in ion flux is the basis for the cooling sensation and subsequent analgesic effect.

Signaling Pathway Modulation: Activation of TRPM8 can trigger downstream signaling cascades. There is also evidence for modulation of other ion channels and receptors, including voltage-gated sodium channels and kappa-opioid receptors. patsnap.compatsnap.com

The combined molecular phenotype of Diclofenac Levomenthol Ester exposure in a relevant tissue would likely involve a dampening of inflammatory and proliferative signaling pathways due to diclofenac, coupled with the modulation of sensory neuronal activity by levomenthol.

Biophysical Interactions of C24h29cl2no2 with Biological Systems

Compound-Biomembrane Interactions

The cell membrane is a primary barrier and interaction site for many drugs. Understanding how compounds like Diclofenac (B195802) interact with and traverse these membranes is fundamental to pharmacology.

Interaction with Model Lipid Bilayers and Artificial Membranes

Studies using model lipid bilayers provide insights into the direct interactions between a drug and the lipid components of cell membranes. For Diclofenac, research has shown that it readily interacts with and penetrates lipid membrane environments. mdpi.com The nature and extent of this interaction are dependent on factors such as the lipid composition of the membrane, the pH of the surrounding medium, and the drug's concentration. mdpi.commdpi.com

Using techniques like derivative spectrophotometry, fluorescence anisotropy, and differential scanning calorimetry (DSC), it has been demonstrated that Diclofenac can alter the microviscosity and permeability of model membranes. mdpi.comnih.gov Studies with spin-labeled Diclofenac have further elucidated its position within the membrane, suggesting that it resides near the lipid headgroup region. mdpi.comnih.gov Specifically, electron spin echo envelope modulation (ESEEM) spectroscopy determined its average depth of immersion to be at the level of the 5th carbon atom of the lipid chain in a palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer. nih.gov

The interaction is also influenced by the presence of other molecules within the bilayer, such as cholesterol. Double electron-electron resonance (DEER) studies on spin-labeled Diclofenac revealed that the drug molecules can form clusters within the lipid bilayer, and the nature of this clustering is dependent on the lipid composition and the presence of cholesterol. scilit.com For instance, in bilayers containing cholesterol, which are known to form lipid rafts, Diclofenac molecules were found to be captured by these rafts. scilit.com

Table 1: Techniques Used to Study Diclofenac-Membrane Interactions

| Biophysical Technique | Information Gained | References |

| Derivative Spectrophotometry | Distribution of the drug in the membrane | mdpi.comnih.gov |

| Fluorescence Anisotropy | Changes in membrane microviscosity | mdpi.comnih.gov |

| Differential Scanning Calorimetry (DSC) | Effects on lipid phase transition | mdpi.comnih.govnih.gov |

| Calcein Leakage Assays | Alterations in membrane permeability | mdpi.comnih.gov |

| Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) | Structural changes in the membrane | mdpi.comnih.gov |

| Electron Paramagnetic Resonance (EPR) | Location and binding to the membrane | mdpi.comnih.gov |

| Double Electron-Electron Resonance (DEER) | Spatial arrangement and clustering in the bilayer | scilit.com |

Mechanistic Studies of Permeation and Transport Across Model Membranes

The permeation of Diclofenac across membranes is a critical step for its biological activity. Studies using various synthetic membranes in Franz diffusion cells have been employed to understand its release and diffusion kinetics. rjptonline.org These studies show that the rate of diffusion is dependent on the type of synthetic membrane used. rjptonline.org For example, the highest release was observed with a mixed cellulose (B213188) ester membrane. rjptonline.org The release kinetics often follow Higuchi's model of diffusion, indicating that the drug's release is controlled by diffusion through the matrix. rjptonline.org

Furthermore, research on the permeation of Diclofenac through rat skin has been enhanced by the use of polyol fatty acid esters. nih.gov These studies suggest that the esters increase the fluidity of the stratum corneum lipids and improve the partitioning of the drug into this skin layer, thereby enhancing its flux. nih.gov Biophysical methods like Cryo Laser Phoresis have also been evaluated for their ability to promote the cutaneous permeation of Diclofenac. scielo.br

Interestingly, Diclofenac has been identified as an inhibitor of the intestinal proton-coupled amino acid transporter (PAT1), suggesting that its transport across intestinal membranes may also be influenced by interactions with specific transporter proteins. mdpi.com Molecular modeling suggests that Diclofenac binds to an allosteric site on the transporter rather than being transported itself. mdpi.com

Macromolecular Binding and Conformational Changes

The interaction of drugs with macromolecules like proteins and nucleic acids is central to their pharmacological effects and distribution in the body.

Protein-C24H29Cl2NO2 Interactions and Induced Conformational Dynamics

While specific data for Diclofenac Levomenthol (B1675115) Ester is unavailable, the protein binding of Diclofenac is well-documented. Diclofenac binds extensively to serum proteins, primarily albumin. drugbank.com The binding of Diclofenac to human serum albumin (HSA) has been characterized by two classes of binding sites with different affinities. nih.gov Circular dichroism data confirmed the existence of two specific binding sites on HSA. nih.gov Displacement studies with fluorescent probes indicated that the high-affinity site is likely shared with benzodiazepines, while the second site is common with the warfarin (B611796) binding site. nih.gov

The interaction between Diclofenac sodium and bovine serum albumin (BSA) has been studied under various conditions of temperature, pH, and ionic strength, showing a two-site saturable binding. niscpr.res.in Spectroscopic studies have also demonstrated that the addition of Diclofenac can induce conformational changes in HSA. nih.gov Rapid equilibrium dialysis (RED) has been used to determine that the protein-bound fraction of Diclofenac in human plasma is very high, at 99.8%. triskelion.nl

Unexpectedly, NMR-assisted virtual screening has revealed that Diclofenac can also interact with PDZ domains, which are protein-protein interaction modules. mdpi.com This "accidental" interaction was observed with several PDZ domains, suggesting potential off-target effects. mdpi.com

Table 2: Binding Parameters of Diclofenac with Human Serum Albumin (HSA)

| Binding Site | Association Constant (K) | Reference |

| Site 1 | 5 x 10^5 M⁻¹ | nih.gov |

| Site 2 | 0.6 x 10^5 M⁻¹ | nih.gov |

Nucleic Acid-C24H29Cl2NO2 Interactions and Structural Effects

Direct research on the interaction of Diclofenac Levomenthol Ester with nucleic acids is not available. However, studies on Diclofenac have explored its interaction with DNA. Multispectroscopic methods and molecular modeling have been used to investigate the interaction of Diclofenac sodium with calf thymus DNA (ctDNA). nih.gov These studies suggest that Diclofenac can bind to ctDNA, likely through groove binding. nih.gov The binding is thought to be driven primarily by hydrophobic forces and hydrogen bonds. nih.gov

Furthermore, ruthenium(II) complexes incorporating Diclofenac have been synthesized and their interaction with DNA studied. rsc.org Circular dichroism and Hoechst staining assays indicated that these complexes bind to the minor groove of DNA. rsc.org

Application of Advanced Biophysical Characterization Techniques

A wide array of advanced biophysical techniques has been instrumental in characterizing the interactions of Diclofenac with biological systems. These methods provide detailed insights into the molecular mechanisms underlying these interactions.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) have been used to monitor the effects of Diclofenac on the phase transition of lipid bilayers. nih.govAttenuated total reflectance (ATR)-FTIR has provided information on the specific functional groups of lipids that interact with the drug. nih.gov

Fluorescence spectroscopy , including Förster resonance energy transfer (FRET) , has been employed to determine the intercalation of Diclofenac into liposomes. nih.govIsothermal titration calorimetry (ITC) has been used to monitor the thermodynamics of the interaction between Diclofenac and lipid membranes. nih.gov

To study protein interactions, equilibrium dialysis and circular dichroism have been fundamental in determining binding constants and conformational changes of proteins like albumin upon binding to Diclofenac. nih.govniscpr.res.inNuclear magnetic resonance (NMR) has been a key tool in identifying interactions with proteins like PDZ domains. mdpi.com

For investigating membrane structure and drug location, X-ray scattering techniques (SAXS and WAXS) and electron paramagnetic resonance (EPR) spectroscopy with spin-labeled molecules have provided high-resolution data. mdpi.commdpi.comnih.gov The spatial arrangement of the drug within the membrane has been further detailed using double electron-electron resonance (DEER) . scilit.com

Spectroscopic Analysis (e.g., NMR, Fluorescence, Circular Dichroism)

No studies employing spectroscopic techniques to analyze the interaction of Diclofenac Levomenthol Ester with biological targets were identified. Such studies would be crucial for understanding how the compound binds to proteins or inserts into lipid membranes at a molecular level. For instance, Nuclear Magnetic Resonance (NMR) could provide atomic-level details of binding sites, while fluorescence spectroscopy could be used to study binding affinity and conformational changes in target proteins upon interaction. Circular dichroism would be valuable for assessing changes in the secondary structure of proteins or the structure of lipid assemblies.

Calorimetric and Thermodynamic Studies of Binding

There is no published research on the thermodynamic profile of Diclofenac Levomenthol Ester binding to any biological molecule. Techniques like Isothermal Titration Calorimetry (ITC) are essential for characterizing the energetics of binding events, providing data on binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.gov This information is fundamental to understanding the forces that drive the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic effects. Without such studies, the thermodynamic basis for the ester's biological activity remains unknown.

Hydrodynamic and Scattering Methodologies

No information is available from studies using hydrodynamic or scattering methods, such as Dynamic Light Scattering (DLS) or Small-Angle X-ray Scattering (SAXS), to investigate Diclofenac Levomenthol Ester. These techniques are used to analyze the effects of a compound on the size, shape, and aggregation state of macromolecules or lipid vesicles. researchgate.net For example, DLS could determine if the ester induces aggregation of proteins or changes the size of lipid nanoparticles, providing insights into its potential mechanisms of action and delivery.

Advanced Analytical Method Development for Research on C24h29cl2no2

Principles and Strategies for Robust Analytical Method Development in Research

The foundation of reliable research on any chemical entity, including C24H29Cl2NO2, lies in the development of robust analytical methods. A robust method is one that remains unaffected by small, deliberate variations in its parameters, ensuring its reliability during normal use. elementlabsolutions.comacs.orgeuropa.eu The primary goal is to establish a procedure that is fit for its intended purpose, which involves measuring the desired attributes of the compound with adequate specificity, accuracy, and precision over a defined range. ich.org

The development process typically begins with a clear definition of the analytical target profile (ATP), which outlines the objectives of the method. acs.orgeirgenix.com This is followed by a thorough literature review to identify existing methods and a risk assessment to pinpoint potential variables that could impact the method's performance. ich.orgeirgenix.com Key characteristics that must be evaluated during method validation include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities or matrix components. elementlabsolutions.comich.org

Accuracy: The closeness of the test results to the true value. elementlabsolutions.comeirgenix.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often considered at three levels: repeatability, intermediate precision, and reproducibility. elementlabsolutions.comich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. eirgenix.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. eirgenix.com

Robustness: The capacity to remain unaffected by small variations in method parameters. elementlabsolutions.comich.org

A systematic approach, such as Quality by Design (QbD), is increasingly being adopted for analytical method development. researchgate.net QbD emphasizes a scientific, risk-based approach to method development, leading to a more thorough understanding of the method and a predefined design space where the method is known to be robust. acs.orgresearchgate.net

Chromatographic Method Optimization for Research Applications

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing complex mixtures. longdom.org The optimization of chromatographic methods is essential for achieving high-quality, reproducible results in the research of this compound. longdom.orgmolnar-institute.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds dissolved in a liquid sample. thermofisher.comopenaccessjournals.comadvancechemjournal.comwikipedia.org It is a dominant analytical tool in the pharmaceutical industry and is highly applicable to the analysis of this compound. molnar-institute.comadvancechemjournal.com

The development of a robust HPLC method involves the systematic optimization of several key parameters: drawellanalytical.com

Column Selection: The choice of the stationary phase is critical. For a compound like Diclofenac (B195802) Levomenthol (B1675115) Ester, which has both polar and non-polar characteristics, a reversed-phase column (e.g., C18 or C8) is often a suitable starting point. longdom.orgadvancechemjournal.com

Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and separation. longdom.org The pH of the aqueous portion can be adjusted to control the ionization state of the analyte and improve peak shape.

Gradient Elution: For complex samples containing analytes with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation.

Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, balancing resolution with analysis time. drawellanalytical.com

A well-developed HPLC method for this compound would be validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable quantitative results. nih.gov

Table 1: Key Parameters for HPLC Method Development